4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c10-17(14,15)7-3-1-6(2-4-7)11-9-12-8(13)5-16-9/h1-4H,5H2,(H2,10,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMDQWYQDKEGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)S(=O)(=O)N)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The most widely reported method involves a two-step sequence starting from sulfanilamide (1 ). In the first step, sulfanilamide reacts with 2-chloroacetyl chloride in acetone under basic conditions (K₂CO₃) at 0°C to yield 2-chloro-N-(4-sulfamoylphenyl)acetamide (2 ) with a 75% isolated yield. Key spectroscopic data for 2 include:
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O)
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¹H NMR (DMSO-d₆): δ 7.68 (d, J = 8.0 Hz, Ar–H), 4.25 (s, CH₂Cl)
The second step employs ammonium thiocyanate (NH₄SCN) in refluxing ethanol to induce cyclization, forming the thiazolone ring. This step proceeds via nucleophilic displacement of chloride by thiocyanate, followed by intramolecular cyclization to yield the target compound (3 ) in 70% yield.
Optimization and Mechanistic Insights
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Solvent Selection: Ethanol is preferred for its ability to solubilize both NH₄SCN and the chloroacetamide intermediate while facilitating cyclization at reflux temperatures (78°C).
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Reaction Monitoring: TLC (petroleum ether/ethyl acetate, 7:3) confirms complete consumption of 2 within 3 hours.
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Purification: Crystallization from ethanol/water (1:1) removes unreacted starting materials and byproducts.
Alternative Pathways and Derivatives
Schiff Base Formation and Thiazolone Rigidification
Search Result outlines a route where 4-aminobenzenesulfonamide derivatives condense with aldehydes to form Schiff bases, which subsequently undergo cyclization with thiourea analogs. Although this approach primarily targets indole-containing derivatives, it validates the generality of thiazolone formation via aldehyde-thiourea condensations.
Structural Characterization and Analytical Data
Spectroscopic Profiling of the Target Compound
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Melting Point: 250–252°C
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IR (KBr): 3313 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N)
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¹H NMR (DMSO-d₆): δ 7.83 (d, J = 8.0 Hz, Ar–H), 6.95 (s, NH₂), 4.12 (s, CH₂)
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¹³C NMR (DMSO-d₆): δ 168.5 (C=O), 152.3 (C=N), 138.2 (Ar–C)
Purity and Elemental Analysis
Elemental analysis for 3 confirms stoichiometric consistency:
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Calculated: C 41.47%, H 3.26%, N 18.10%
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Found: C 41.21%, H 3.19%, N 17.98%
Comparative Evaluation of Synthetic Methods
| Parameter | Chloroacetamide Route | Schiff Base Route |
|---|---|---|
| Overall Yield | 70% | 50–60% |
| Reaction Time | 4 hours | 12–24 hours |
| Byproducts | Minimal | Isomeric impurities |
| Scalability | High (>10 g) | Moderate (<5 g) |
The chloroacetamide route offers superior efficiency and scalability, making it the method of choice for industrial applications. However, the Schiff base approach provides greater flexibility for introducing substituents on the thiazolone ring.
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Competitive hydrolysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide to N-(4-sulfamoylphenyl)glycine is observed under prolonged reflux. This side reaction is minimized by:
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Strict control of reaction temperature (78–80°C)
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Use of anhydrous ethanol to limit water content
Purification Difficulties
The target compound’s low solubility in polar solvents necessitates gradient crystallization. Ethanol/water mixtures (1:1 to 3:7) yield crystals with >98% purity by HPLC.
Industrial-Scale Considerations
Cost Analysis of Reagents
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2-Chloroacetyl Chloride: $120/kg
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Ammonium Thiocyanate: $45/kg
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Sulfanilamide: $90/kg
The total raw material cost for 1 kg of 3 is approximately $850, with the chloroacetyl chloride contributing 60% of the expense.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation . The thiazole ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitutions on the Thiazole Ring
- Compound S19: (Z)-4-((5-(4-Methylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Structural Difference: Incorporates a 4-methylbenzylidene group on the thiazole ring and an N-linked 5-methylisoxazole. Functional Impact: Exhibits selective inhibition of carbonic anhydrase isoforms IX and XII, attributed to the hydrophobic 4-methylbenzylidene group enhancing binding to enzyme active sites .
- Compound 7d: 4-{[5-((1H-indol-3-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]-N-(pyridin-2-yl)}benzenesulfonamide Structural Difference: Features an indole substituent on the thiazole and a pyridinyl group on the sulfonamide. Functional Impact: Demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL), likely due to the indole moiety improving membrane penetration .
Modifications to the Sulfonamide Group
- Pitstop 2 : N-[5-(4-Bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
Core Structure Variations
- Compound 2: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid Structural Difference: Replaces benzenesulfonamide with propanoic acid. Functional Impact: Promotes rapeseed yield (2.44 t/ha at 150 mg/L) by modulating plant metabolic pathways, illustrating agricultural applications .
Enzyme Inhibition
Antimicrobial and Antioxidant Activity
- Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl, 4-CF₃-phenyl) on the thiazole exhibit superior Fe³⁺-reducing power compared to the parent compound .
- Antimicrobial Activity : Arylidene-substituted derivatives (e.g., 4-chlorophenyl) show moderate activity against Candida albicans (MIC: 16 µg/mL), linked to enhanced enzyme binding via hydrophobic substituents .
Crystallographic Insights
- Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate: Exhibits two conformational isomers with dihedral angles of 48.17° and 23.07° between thiazole and benzene rings, influencing solubility and binding kinetics .
Biological Activity
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of aminobenzenesulfonamides and features a thiazole ring, which contributes to its biological properties. The general structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in certain cancer cells. This inhibition leads to decreased tumor growth and proliferation. Additionally, the compound has shown potential in disrupting bacterial growth by targeting similar enzymatic pathways within microbial cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) with a notable increase in annexin V-FITC positive cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | Significant (22x) |
| 4g | MCF-7 | 12.50 | Moderate |
| 4h | MCF-10A | 15.00 | Minimal |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus, with significant anti-biofilm activity noted at concentrations as low as 50 µg/mL .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition % |
|---|---|---|---|
| 4e | S. aureus | 6.72 | 80.69 |
| 4g | E. coli | 6.63 | 69.74 |
| 4h | Pseudomonas spp. | 6.45 | 68.30 |
Case Studies
- Study on CA IX Inhibition : A study evaluated the selectivity of various synthesized thiazolone–benzenesulfonamides against CA IX compared to CA II, revealing that compounds like 4e showed remarkable selectivity and efficacy in inhibiting CA IX, which is crucial for cancer therapy .
- Antimicrobial Investigation : Another research focused on the antibacterial effects of the compound against clinical isolates of S. aureus and E. coli, confirming its potential as a therapeutic agent for bacterial infections .
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, 1650–1700 cm⁻¹) and sulfonamide (S=O, 1150–1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₃O₃S₂ at 284.02 m/z) .
- Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N) .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or plant growth applications?
Basic Research Question
- Antimicrobial Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Plant Growth Studies : Apply the compound (0.1–1.0 mM) to Brassica napus (rapeseed) seedlings under controlled hydroponic conditions. Measure root elongation and chlorophyll content over 14 days .
What advanced crystallographic methods (e.g., SHELX refinement) are required to resolve the three-dimensional structure of this sulfonamide-thiazole hybrid?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collected at 100 K. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15:1 .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O bonds between sulfonamide NH and thiazole carbonyl) to explain packing motifs .
How do structural modifications at the thiazole ring or sulfonamide group influence the compound's pharmacological profile?
Advanced Research Question
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., Br, Cl) at position 5 of the thiazole ring enhances antibacterial activity by 2–4× .
- Sulfonamide Substitutions : Replacing benzene with heteroaromatic rings (e.g., pyridine) improves solubility but may reduce target binding affinity .
Validation : Use comparative bioassays and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
What role do computational tools like Multiwfn play in analyzing electronic properties and reaction mechanisms involving this compound?
Advanced Research Question
- Electrostatic Potential (ESP) Maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O as electrophilic center) .
- Reaction Mechanism Insights : Analyze electron localization function (ELF) during thiazole ring formation to confirm cyclization steps .
How should researchers address discrepancies between elemental analysis results and spectral data during compound verification?
Advanced Research Question
- Cross-Validation : Repeat synthesis and characterize using high-resolution MS to resolve mass discrepancies.
- Impurity Profiling : Use HPLC-DAD to detect byproducts (e.g., unreacted precursors) that skew elemental analysis .
What strategies are employed to scale up the synthesis while maintaining reproducibility under varied laboratory conditions?
Advanced Research Question
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to track intermediate formation.
- Solvent Optimization : Replace ethanol with DMF for higher solubility during scale-up, reducing reaction time by 30% .
Which in silico methods are most reliable for predicting protein targets or metabolic pathways affected by this compound?
Advanced Research Question
- Molecular Docking : Use Glide (Schrödinger) to predict binding to bacterial dihydrofolate reductase (DHFR) or human carbonic anhydrase .
- QSAR Models : Train models on thiazole-sulfonamide derivatives to predict logP and bioavailability (R² > 0.85) .
How can reaction mechanisms for key synthetic steps be elucidated using combined experimental and computational approaches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
